Efficacy in NCP: Urcosimod vs. Placebo and Class Comparators
In a randomized, double-masked, placebo-controlled Phase 2 trial (N=18), urcosimod demonstrated a clinically significant and rapid reduction in pain scores, superior to both placebo and the performance typical of current standard-of-care therapies [1]. While cyclosporine and lifitegrast are commonly used off-label for NCP, their onset of action is slow (weeks to months), and they lack direct, rapid analgesic effects [2].
| Evidence Dimension | Mean reduction in VAS pain score (0-10 scale) at Week 12 |
|---|---|
| Target Compound Data | 5.5 points (p=0.025) |
| Comparator Or Baseline | Placebo: 2.75 points (p=0.035) |
| Quantified Difference | 2.75-point greater reduction (p=0.025 vs. placebo) |
| Conditions | Phase 2 trial, 0.05% Urcosimod ophthalmic solution, once-daily dosing, 12-week treatment period. |
Why This Matters
This demonstrates a substantial and statistically significant analgesic effect in a patient population with severe, treatment-refractory NCP, where no approved therapy exists.
- [1] Hamrah, P., et al. (2025). A Phase 2, Randomized, Placebo-Controlled Trial of Urcosimod for Neuropathic Corneal Pain. Data presented by OKYO Pharma. View Source
- [2] Aggarwal, S., et al. (2019). Autologous Serum Tears for Treatment of Photoallodynia in Patients with Corneal Neuropathy: Efficacy and Evaluation with In Vivo Confocal Microscopy. The Ocular Surface, 17(3), 532-539. View Source
